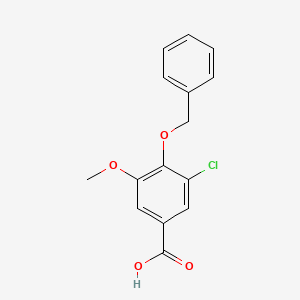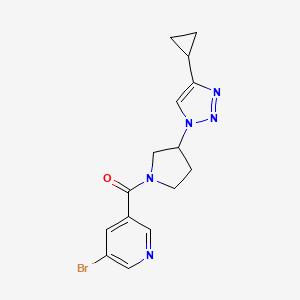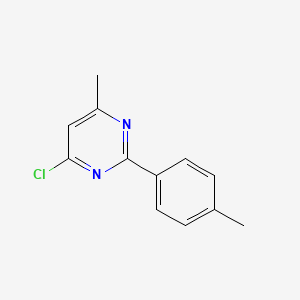![molecular formula C22H25N5O3 B2376705 3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-87-4](/img/structure/B2376705.png)
3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA . The cinnamyl and methoxypropyl groups attached to the purine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring system, with the cinnamyl and methoxypropyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the attached groups. The electron-rich nature of the purine ring might make it susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of imidazopurines, including compounds closely related to "3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," involves complex chemical processes. For example, Coburn and Taylor (1982) described the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Potential Pharmacological Activities
Imidazopurine derivatives have been studied for their affinity to serotoninergic and dopaminergic receptors, with implications for their potential use as antidepressants and anxiolytic agents. For instance, Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones and evaluated their affinity for various receptors. Their findings suggest that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Additionally, other studies have focused on the synthesis and pharmacological evaluation of imidazopurine derivatives, indicating their potential as anxiolytic and antidepressant agents. For example, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives and found that certain compounds exhibited anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potential of imidazopurine derivatives. Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking the structure of potent antimycobacterial purines. Some of these compounds exhibited moderate antimycobacterial activity in vitro, though they were not as active as the most potent purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-15-27-18-19(23-21(27)25(16)13-8-14-30-3)24(2)22(29)26(20(18)28)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,15H,8,12-14H2,1-3H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDUZFNVSGBTL-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)
![5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2376624.png)

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2376628.png)
![1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid](/img/structure/B2376630.png)
![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)


![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)
